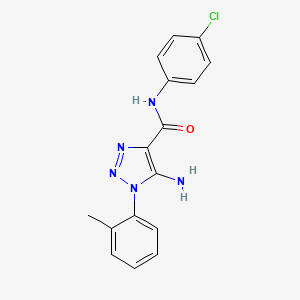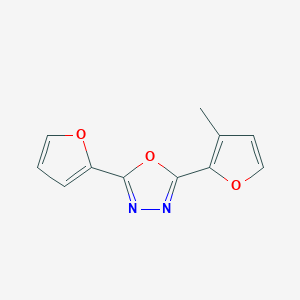![molecular formula C14H18Cl2N2O3S B4653103 1-[(3,4-dichlorobenzyl)sulfonyl]-N-methyl-3-piperidinecarboxamide](/img/structure/B4653103.png)
1-[(3,4-dichlorobenzyl)sulfonyl]-N-methyl-3-piperidinecarboxamide
説明
1-[(3,4-dichlorobenzyl)sulfonyl]-N-methyl-3-piperidinecarboxamide, also known as DIDS, is a chemical compound that has been widely used in scientific research. It is a sulfonamide derivative that has been shown to have a variety of biochemical and physiological effects.
科学的研究の応用
1-[(3,4-dichlorobenzyl)sulfonyl]-N-methyl-3-piperidinecarboxamide has been used in a variety of scientific research applications. One of the most common uses of this compound is as an inhibitor of chloride channels. It has been shown to inhibit a variety of chloride channels, including those found in red blood cells, neurons, and epithelial cells. This compound has also been used to study the role of chloride channels in a variety of physiological processes, including cell volume regulation, acid-base balance, and synaptic transmission.
作用機序
The mechanism of action of 1-[(3,4-dichlorobenzyl)sulfonyl]-N-methyl-3-piperidinecarboxamide involves the covalent modification of amino acid residues in chloride channels. This compound contains a highly reactive sulfonyl chloride group that can react with nucleophilic amino acid residues, such as lysine and cysteine. This covalent modification of the amino acid residues leads to a conformational change in the chloride channel protein, which ultimately results in the inhibition of chloride ion transport.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound are diverse and depend on the specific chloride channel being inhibited. In general, this compound has been shown to inhibit chloride ion transport, which can lead to changes in cell volume, pH, and membrane potential. This compound has also been shown to affect the activity of other ion channels, such as calcium channels and potassium channels.
実験室実験の利点と制限
One of the main advantages of using 1-[(3,4-dichlorobenzyl)sulfonyl]-N-methyl-3-piperidinecarboxamide in lab experiments is its specificity for chloride channels. This compound has been shown to inhibit a variety of chloride channels, but does not affect other ion channels or transporters. This specificity allows researchers to study the role of chloride channels in a variety of physiological processes without interfering with other cellular processes.
One of the limitations of using this compound in lab experiments is its potential for off-target effects. While this compound is specific for chloride channels, it can also react with other nucleophilic amino acid residues in proteins, leading to unintended effects. Additionally, the covalent modification of amino acid residues by this compound can be irreversible, which can limit the ability to study the dynamic regulation of chloride channels.
将来の方向性
There are many future directions for research on 1-[(3,4-dichlorobenzyl)sulfonyl]-N-methyl-3-piperidinecarboxamide and its effects on chloride channels. One area of interest is the role of chloride channels in cancer progression. It has been shown that chloride channels are upregulated in many types of cancer cells, and that inhibition of chloride channels can lead to decreased cell proliferation and migration. Another area of interest is the development of more specific inhibitors of chloride channels, which could allow for more precise manipulation of chloride channel activity in vivo.
Conclusion:
In conclusion, this compound is a sulfonamide derivative that has been widely used in scientific research as an inhibitor of chloride channels. Its specificity for chloride channels has made it a valuable tool for studying the role of chloride channels in a variety of physiological processes. However, its potential for off-target effects and irreversible covalent modification of amino acid residues must be taken into account when designing experiments. There are many future directions for research on this compound and its effects on chloride channels, including its role in cancer progression and the development of more specific inhibitors.
特性
IUPAC Name |
1-[(3,4-dichlorophenyl)methylsulfonyl]-N-methylpiperidine-3-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18Cl2N2O3S/c1-17-14(19)11-3-2-6-18(8-11)22(20,21)9-10-4-5-12(15)13(16)7-10/h4-5,7,11H,2-3,6,8-9H2,1H3,(H,17,19) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SMRAXNRIUCTAOR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)C1CCCN(C1)S(=O)(=O)CC2=CC(=C(C=C2)Cl)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18Cl2N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![(4-isopropylbenzylidene){4'-[(4-isopropylbenzylidene)amino]-4-biphenylyl}amine](/img/structure/B4653032.png)


![N-(4-acetylphenyl)-2-[(2-chloro-6-fluorophenyl)acetyl]hydrazinecarbothioamide](/img/structure/B4653040.png)
![{[2-(5-bromo-2-furyl)-4-oxo-4H-chromen-3-yl]oxy}acetonitrile](/img/structure/B4653043.png)

![8-[2-(2-isopropoxyphenoxy)ethoxy]-2-methylquinoline](/img/structure/B4653046.png)
![1-[3-(benzyloxy)-4-methoxybenzyl]-4-(2-furylmethyl)piperazine](/img/structure/B4653058.png)
![4-{[5-imino-7-oxo-2-(trifluoromethyl)-5H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-6(7H)-ylidene]methyl}phenyl 4-methoxybenzoate](/img/structure/B4653074.png)
![N-({2-[6,6-dimethyl-2-(methylthio)-5,8-dihydro-6H-pyrano[4',3':4,5]thieno[2,3-d]pyrimidin-4-yl]hydrazino}carbonothioyl)benzamide](/img/structure/B4653076.png)

![1-(2-chloro-6-fluorobenzyl)-4-[(4-chlorophenyl)sulfonyl]piperazine](/img/structure/B4653084.png)